

Introduction: The Energetic Landscape of a Niche Molecule

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Compound of Interest

Compound Name: 3-Methyl-1-nitronaphthalene

CAS No.: 13615-38-8

Cat. No.: B077282

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3-Methyl-1-nitronaphthalene is a nitroaromatic compound belonging to the substituted naphthalene family.^[1] Its molecular structure, featuring a bicyclic aromatic system, a methyl group, and a nitro group, suggests a complex interplay of electronic and steric effects that dictate its chemical behavior and physical properties. For researchers in drug development, materials science, and chemical safety, a thorough understanding of its thermochemical properties—such as enthalpy of formation, combustion, and sublimation—is not merely academic. These values are critical for assessing the compound's thermodynamic stability, predicting its reactivity, ensuring safe handling and storage, and designing scalable synthetic processes.

Nitroaromatic compounds are often energetic, and their stability is a primary concern.^{[2][3]} The enthalpy of formation, for instance, provides a direct measure of the energy stored within the molecule's chemical bonds relative to its constituent elements. This information is paramount for predicting decomposition pathways and potential hazards. Furthermore, properties like the enthalpy of sublimation are essential for understanding phase transitions, purification processes (e.g., sublimation), and predicting the compound's environmental fate.^{[4][5]}

Given the scarcity of published experimental data for **3-Methyl-1-nitronaphthalene**, this guide adopts the perspective of a senior application scientist. It outlines a validated, integrated strategy combining state-of-the-art experimental techniques with high-level computational chemistry to reliably determine its core thermochemical properties. This dual approach not only generates the required data but also ensures a self-validating system where experimental and theoretical results can be cross-verified for ultimate confidence.[6]

Part 1: Experimental Determination of Core Thermochemical Data

The foundation of thermochemical characterization lies in precise calorimetric measurements. The following sections detail the gold-standard experimental protocols for determining the enthalpies of formation and sublimation.

Standard Molar Enthalpy of Formation in the Crystalline Phase ($\Delta_f H^\circ(\text{cr})$)

The standard molar enthalpy of formation of solid **3-Methyl-1-nitronaphthalene** is most accurately determined indirectly from its energy of combustion.

Methodology: Static Bomb Combustion Calorimetry

Static bomb calorimetry is the definitive technique for measuring the heat released during the complete combustion of a solid organic compound. The experiment involves combusting a precisely weighed sample in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat evolved is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

Causality Behind Experimental Choices: The choice of a constant-volume system is deliberate. It ensures that the measured heat change corresponds directly to the change in internal energy (ΔU) of the reaction.[7] By calibrating the calorimeter with a substance of known combustion energy, such as benzoic acid, a precise heat capacity for the entire system (calorimeter hardware and water) is established, allowing for highly accurate energy calculations.[8] The use of high-pressure oxygen guarantees rapid and complete combustion, a prerequisite for reliable data.

Experimental Protocol: Static Bomb Calorimetry

- Calorimeter Calibration:
 - A pellet of certified benzoic acid (approx. 1 g) is weighed to ± 0.1 mg.
 - A 10 cm length of fuse wire (e.g., Parr 45C10) is weighed.[8]
 - The wire is secured between the bomb's electrodes, with the center of the wire in contact with the benzoic acid pellet in the crucible.
 - 1 mL of distilled water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
 - The bomb is sealed, flushed with oxygen, and then pressurized to approximately 25-30 atm.
 - The bomb is submerged in a precisely measured volume (e.g., 2000 mL) of water in the calorimeter bucket.
 - The system is allowed to reach thermal equilibrium. The temperature is recorded at one-minute intervals for five minutes.
 - The sample is ignited. Temperature readings are taken at frequent intervals until a maximum is reached, and then for a post-combustion period to establish the cooling curve.
 - The process is repeated at least five times to determine the mean heat capacity of the calorimeter (Ccal).
- Sample Combustion (**3-Methyl-1-nitronaphthalene**):
 - The protocol is repeated using a pellet of **3-Methyl-1-nitronaphthalene** (approx. 0.8-1.0 g).
 - After combustion, the bomb is depressurized, and the interior is rinsed with distilled water. The rinsings are collected and titrated with a standard NaOH solution to quantify the

amount of nitric acid formed from the nitrogen in the sample and residual atmospheric N₂. This is a critical correction for nitro compounds.

- Data Analysis:
 - The corrected temperature rise (ΔT) is determined using established methods that account for heat exchange with the surroundings.
 - The total energy change (ΔU_{total}) is calculated: $\Delta U_{\text{total}} = C_{\text{cal}} \times \Delta T$.
 - The standard energy of combustion ($\Delta_c U^\circ$) of the sample is calculated by subtracting the energy contributions from the fuse wire combustion and nitric acid formation from ΔU_{total} .
 - The standard enthalpy of combustion ($\Delta_c H^\circ$) is calculated from $\Delta_c U^\circ$ using the equation: $\Delta_c H^\circ = \Delta_c U^\circ + \Delta n_{\text{gas}} RT$, where Δn_{gas} is the change in the number of moles of gas in the combustion reaction.
 - Finally, the standard enthalpy of formation in the crystalline state ($\Delta_f H^\circ(\text{cr})$) is derived using Hess's Law, based on the known standard enthalpies of formation for CO₂(g) and H₂O(l).

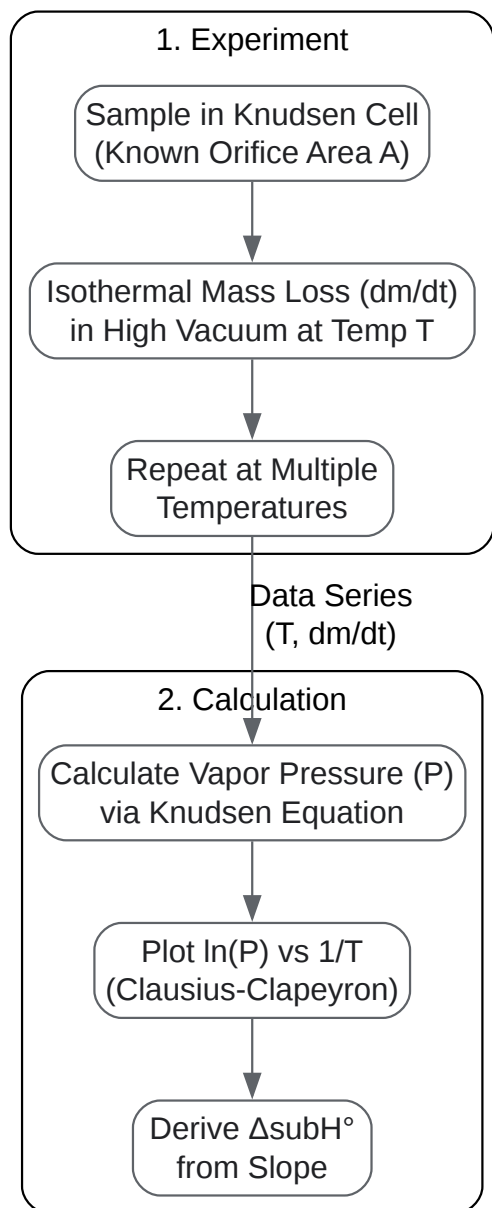
Visualization: Bomb Calorimetry Workflow



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Part 2: Computational Thermochemistry as a Validation Tool

Computational chemistry provides a powerful, independent route to determine thermochemical properties, offering a crucial check on experimental results. [9] High-level quantum chemical calculations can predict the gas-phase enthalpy of formation with a high degree of accuracy.

Methodology: High-Level Quantum Chemical Calculations

Modern computational thermochemistry relies on methods that solve the electronic Schrödinger equation. For molecules like **3-Methyl-1-nitronaphthalene**, Density Functional Theory (DFT) and high-level composite methods like the Gaussian-n (Gn) theories are particularly effective.

[6][10] Causality Behind Method Choices:

- **Geometry Optimization:** A stable, optimized molecular geometry is the starting point for all subsequent calculations. The B3LYP functional is a widely used DFT method that provides reliable geometries for organic molecules at a reasonable computational cost. [3]* **Basis Sets:** A basis set is the set of mathematical functions used to build molecular orbitals. For nitroaromatic compounds, a flexible basis set such as 6-311+G(d,p) is recommended to accurately describe the electron distribution, particularly around the electronegative oxygen atoms. [11][12] Ill-suited basis sets can fail to properly describe the electronic structure near the nucleus. [13][14]* **High-Accuracy Energy Calculations:** While DFT is good for geometries, more accurate single-point energy calculations are needed for thermochemistry. Composite methods like G4 are designed to approximate the "gold standard" coupled-cluster methods by applying a series of corrections, consistently yielding results within chemical accuracy (± 4 kJ/mol). [15]* **Isodesmic Reactions:** To cancel out systematic errors inherent in most computational methods, the calculated energies are used in a balanced theoretical reaction (an isodesmic or homodesmotic reaction). In such a reaction, the number and types of chemical bonds are conserved on both the reactant and product sides. By using species with accurately known experimental enthalpies of formation as reference compounds, the enthalpy of formation for the target molecule can be calculated with high precision.

Computational Workflow

- **Structure Building:** Construct the 3D structure of **3-Methyl-1-nitronaphthalene**.

- Geometry Optimization & Frequency Analysis:
 - Perform a geometry optimization and frequency calculation using a DFT method (e.g., B3LYP/6-311+G(d,p)).
 - Confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies). The output also provides the zero-point vibrational energy (ZPVE) and thermal corrections.
- High-Accuracy Single-Point Energy:
 - Using the optimized geometry, perform a single-point energy calculation using a high-level composite method (e.g., G4).
- Isodesmic Reaction Design:
 - Design a balanced isodesmic reaction. For **3-Methyl-1-nitronaphthalene**, a suitable reaction might be: **3-Methyl-1-nitronaphthalene** + Naphthalene → 1-Nitronaphthalene + 1-Methylnaphthalene
 - This scheme allows the complex nitro-naphthalene interaction to be cancelled out by reference compounds.
- Calculation of Reaction Enthalpy:
 - Repeat steps 2 and 3 for all other molecules in the isodesmic reaction (naphthalene, 1-nitronaphthalene, 1-methylnaphthalene).
 - Calculate the enthalpy of the reaction ($\Delta_r H^\circ$) at 298.15 K from the computed total energies and thermal corrections.
- Derivation of Gas-Phase Enthalpy of Formation ($\Delta_f H^\circ(g)$):
 - Rearrange the equation for the reaction enthalpy to solve for the unknown enthalpy of formation: $\Delta_f H^\circ(3\text{-M-1-N, g}) = \Delta_r H^\circ + \Delta_f H^\circ(1\text{-Nitronaphthalene, g}) + \Delta_f H^\circ(1\text{-Methylnaphthalene, g}) - \Delta_f H^\circ(\text{Naphthalene, g})$

- Use well-established experimental gas-phase enthalpies of formation for the reference compounds from sources like the NIST Chemistry WebBook. [16][17][18] Visualization: Computational Thermochemistry Workflow



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Workflow for computational $\Delta_f H^\circ(g)$ determination.

Part 3: Synthesis and Validation of Thermochemical Data

The power of this integrated approach lies in the final synthesis step, where the experimental and computational data converge to provide a validated thermochemical profile.

The Core Relationship: A Bridge Between Experiment and Theory

The link between the condensed-phase experimental data and the gas-phase computational data is the enthalpy of sublimation. The following fundamental thermodynamic relationship is used:

$$\Delta_f H^\circ(g) = \Delta_f H^\circ(cr) + \Delta_{sub} H^\circ$$

This equation allows for the calculation of an experimentally-derived gas-phase enthalpy of formation. This value can then be directly compared to the value obtained from high-level quantum chemical calculations. A strong agreement between the two (e.g., within 5-10 kJ/mol)

provides a high degree of confidence in the entire dataset, effectively validating the accuracy of both the combustion calorimetry and the sublimation measurements.

Summary of Thermochemical Data for **3-Methyl-1-nitronaphthalene**

The following table structure should be used to summarize the determined properties. Values are reported as mean \pm uncertainty.



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Conclusion

Determining the thermochemical properties of **3-Methyl-1-nitronaphthalene** requires a rigorous and multifaceted approach, especially in the absence of existing literature data. By systematically combining the experimental precision of static bomb calorimetry and the Knudsen effusion method with the predictive power of high-level computational chemistry, a complete and validated energetic profile of the molecule can be established. This guide provides the necessary theoretical grounding and detailed protocols to empower researchers to undertake such a study. The resulting data are indispensable for ensuring the safe handling of this nitroaromatic compound, optimizing its synthesis and purification, and accurately modeling its behavior in both pharmaceutical and materials science applications.

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